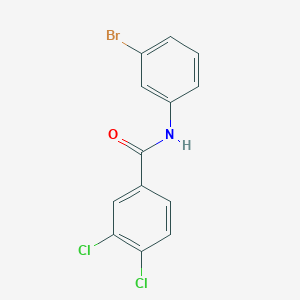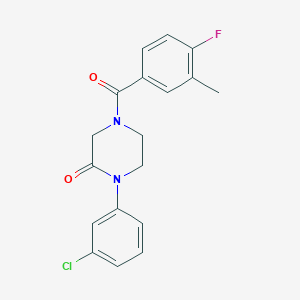![molecular formula C18H28N2O2 B5564153 N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Chemical Reactions Analysis
Again, while specific chemical reactions involving “N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide” are not available, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide” would depend on its specific molecular structure. For example, a related compound, 3-(4-Methyl-1-piperidinyl)propylamine, is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Receptor Studies
A study on the synthesis of antagonists for muscarinic (M3) receptors found that compounds with specific substituents, including variations similar to N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide, exhibited potent antagonist activities. These findings suggest potential applications in treating disorders associated with muscarinic receptors, such as overactive bladder and chronic obstructive pulmonary disease (Broadley et al., 2011).
Pharmacological Evaluations
In another study, derivatives of N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide were evaluated for their analgesic properties. Specifically, the diastereoisomers and enantiomers of related compounds demonstrated significant analgesic activity, highlighting the potential for developing new pain management solutions (van Bever et al., 1974).
Radioligand Binding and Imaging Studies
A study focusing on the radiosynthesis of new ligands for serotonin-5HT2-receptors identified a compound with high affinity and selectivity for 5HT2-receptors. This compound's structural similarity to N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide positions it as a promising tracer for γ-emission tomography, potentially aiding in the study of psychiatric disorders (Mertens et al., 1994).
Novel Analgesics with High Safety Margin
Research on N-4-substituted derivatives demonstrated extremely potent analgesic effects with an unusually high safety margin. These findings indicate the compound's significance in developing safer analgesic medications, further emphasizing the therapeutic potential of N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide and its analogs (van Bever et al., 1976).
Anti-Acetylcholinesterase Activity
Another research avenue explored the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural features with N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide. These studies provide insights into developing treatments for neurodegenerative diseases, such as Alzheimer's disease, by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Sugimoto et al., 1990).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15-9-13-20(14-10-15)12-6-11-19-18(21)16(2)22-17-7-4-3-5-8-17/h3-5,7-8,15-16H,6,9-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDWXFVHHIZAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)


![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)


![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)
![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)
![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)
![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)